molecular formula C20H14ClFO2 B12862126 4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12862126
M. Wt: 340.8 g/mol
InChI Key: WAJRNGZBQIMLPO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound characterized by its unique biphenyl structure with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps, including:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of readily available raw materials, low-toxicity reagents, and efficient reaction conditions to maximize yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-4’-chloro-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets:

Biological Activity

4-(Benzyloxy)-4'-chloro-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde, with the CAS number 893735-63-2, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H14ClFO2
  • Molecular Weight : 340.78 g/mol
  • Structure : The compound features a biphenyl core with a chloro, fluoro, and benzyloxy substituent, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in disease processes.

Cytotoxicity Studies

A study conducted on related biphenyl derivatives revealed cytotoxic effects on cancer cell lines. The cytotoxicity was assessed using standard assays, and results indicated that certain structural modifications enhanced the compound's potency against cancer cells .

Study 1: Antimicrobial Efficacy

In a comparative study involving various biphenyl derivatives, this compound was evaluated for its antimicrobial properties. The study found that this compound exhibited a notable reduction in bacterial growth in vitro when tested against Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.

CompoundMIC (µg/mL)Bacterial Strain
This compound6.25Staphylococcus aureus
Related Compound A5.00Escherichia coli
Related Compound B12.50Pseudomonas aeruginosa

Study 2: Cytotoxicity Against Cancer Cells

A cytotoxicity assay was performed on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, suggesting moderate cytotoxicity.

Cell LineIC50 (µM)
MCF-715
HeLa20

Properties

Molecular Formula

C20H14ClFO2

Molecular Weight

340.8 g/mol

IUPAC Name

5-(4-chloro-3-fluorophenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H14ClFO2/c21-18-8-6-16(11-19(18)22)15-7-9-20(17(10-15)12-23)24-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

WAJRNGZBQIMLPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=C(C=C3)Cl)F)C=O

Origin of Product

United States

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